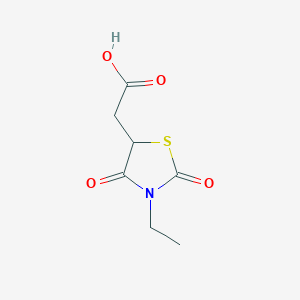
N-(2-phenoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyphenyl)benzenesulfonamide, also known as BP-1, is a chemical compound that belongs to the family of benzophenone derivatives. It is widely used in the field of scientific research as a tool for studying the mechanism of action of various biological processes. BP-1 is a white crystalline powder that is soluble in organic solvents such as ethanol and dichloromethane.
Mechanism of Action
N-(2-phenoxyphenyl)benzenesulfonamide works by binding to a specific site on a protein or DNA molecule, which allows researchers to study the interaction between the two molecules. The binding of this compound to a protein or DNA molecule can be detected using various techniques such as UV-visible spectroscopy and mass spectrometry.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been shown to have estrogenic activity, which may have implications for its use in scientific research.
Advantages and Limitations for Lab Experiments
N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for use in scientific research. It is a relatively small molecule that can be easily synthesized and purified. It is also stable under a wide range of experimental conditions. However, there are also limitations to its use. This compound has been shown to have some toxicity in certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-phenoxyphenyl)benzenesulfonamide. One area of interest is the development of new photoaffinity labeling techniques using this compound. Another area of interest is the study of the estrogenic activity of this compound and its implications for human health. Additionally, there is potential for the development of new drugs based on the structure of this compound.
Synthesis Methods
N-(2-phenoxyphenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2-phenoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that can be purified by recrystallization.
Scientific Research Applications
N-(2-phenoxyphenyl)benzenesulfonamide has been extensively used in scientific research as a tool for studying the mechanism of action of various biological processes. It is commonly used as a photoaffinity label for studying the binding of ligands to proteins. This compound has also been used as a probe for studying the interaction of proteins with DNA.
properties
CAS RN |
106149-16-0 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H15NO3S/c20-23(21,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)22-15-9-3-1-4-10-15/h1-14,19H |
InChI Key |
NSQSLUMQTFSUPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)
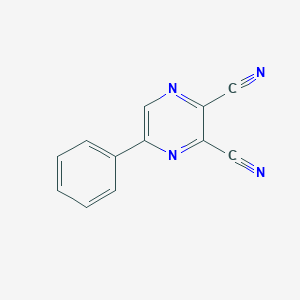
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)

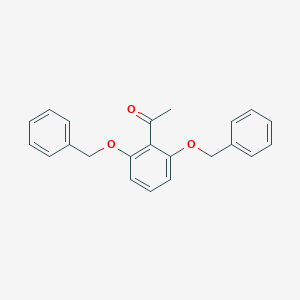
![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
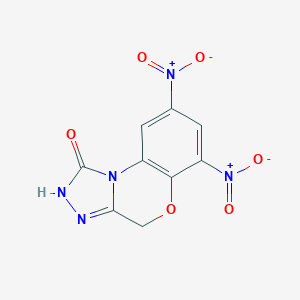
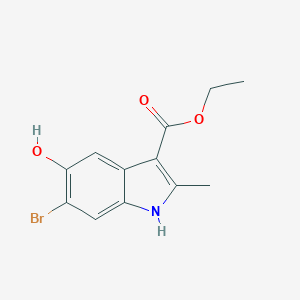
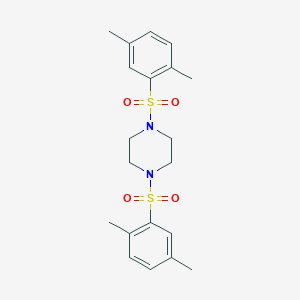
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)
